molecular formula C13H14N6O2 B7107114 N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7107114
M. Wt: 286.29 g/mol
InChI Key: OZSDXLODJKWBLI-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core linked to an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-7(2)10(12-15-6-21-19-12)17-13(20)9-3-8-5-16-18-11(8)14-4-9/h3-7,10H,1-2H3,(H,17,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSDXLODJKWBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NOC=N1)NC(=O)C2=CN=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.

    Pyrazolo[3,4-b]pyridine Core Synthesis: This core structure can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Coupling Reaction: The final step involves coupling the oxadiazole moiety with the pyrazolo[3,4-b]pyridine core using coupling agents like carbodiimides or other activating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with this core structure are known for their diverse pharmacological properties.

Uniqueness

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to the combination of the oxadiazole and pyrazolo[3,4-b]pyridine moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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